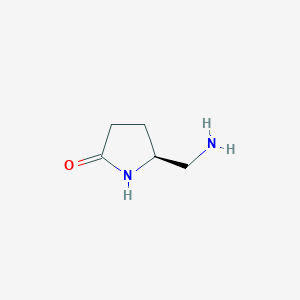

(S)-5-(Aminomethyl)pyrrolidin-2-one

Description

Significance of Chiral Pyrrolidine (B122466) Derivatives in Contemporary Chemistry

Chiral pyrrolidine derivatives are a cornerstone of modern medicinal chemistry and organic synthesis. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of biologically active compounds and natural products. frontiersin.orgnih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is crucial for the specific interactions required for biological activity. nih.gov

The introduction of chirality into the pyrrolidine ring dramatically expands its utility. Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to biological recognition. nih.gov Enzymes, receptors, and other biological targets are themselves chiral, and thus often interact differently with the two enantiomers of a chiral drug molecule. nih.govrsc.org This can lead to significant differences in efficacy, metabolism, and toxicology between enantiomers. rsc.org Consequently, the ability to synthesize enantiomerically pure pyrrolidine derivatives is of paramount importance in the development of new therapeutics. researchgate.net These chiral building blocks are integral to the synthesis of drugs targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases. frontiersin.orgchemimpex.com

Historical Context of Pyrrolidin-2-one Core in Bioactive Molecules and Synthetic Intermediates

The pyrrolidin-2-one, or γ-lactam, core is a recurring motif in a multitude of natural products and synthetic pharmaceuticals. researchgate.net This structural unit has long been recognized for its chemical stability and its ability to participate in various chemical transformations, making it a versatile intermediate in organic synthesis. nih.gov

Historically, the pyrrolidin-2-one scaffold has been identified in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net For instance, pyrrolidin-2,5-diones have emerged as a valuable scaffold in the development of antiepileptic drugs. nih.gov The presence of the lactam function provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates. frontiersin.org The development of synthetic methods to access functionalized pyrrolidin-2-ones has been a continuous area of research, highlighting the enduring importance of this heterocyclic core in medicinal chemistry.

Enantiomeric Purity and Stereochemical Control in Synthesis and Application

The synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one with high enantiomeric purity is a critical aspect of its utility. The biological activity of many chiral compounds is often confined to a single enantiomer, with the other being inactive or even exerting undesirable effects. rsc.org Therefore, precise control over the stereochemistry during synthesis is not just a chemical challenge but a biological necessity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5S)-5-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHABINHRDKL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556485 | |

| Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145414-31-9 | |

| Record name | (5S)-5-(Aminomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-(aminomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for S 5 Aminomethyl Pyrrolidin 2 One

Chiral Pool Approaches from Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach is often advantageous for introducing stereocenters with a high degree of control. For the synthesis of (S)-5-(Aminomethyl)pyrrolidin-2-one, L-pyroglutamic acid and its derivatives are the most prominent chiral precursors.

Derivations from L-Pyroglutamic Acid and its Derivatives

L-Pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is an inexpensive and readily available chiral starting material for the synthesis of a variety of substituted pyrrolidinones. nih.govnewdrugapprovals.orgnih.govnih.gov The synthesis of this compound from L-pyroglutamic acid typically involves the initial reduction of the carboxylic acid functionality to a hydroxymethyl group, yielding (S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as L-pyroglutaminol. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. nih.gov

Once L-pyroglutaminol is obtained, the primary alcohol can be converted into the desired aminomethyl group through a two-step sequence. This involves the activation of the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a nitrogen-containing nucleophile. For instance, the hydroxyl group can be tosylated using p-toluenesulfonyl chloride in the presence of a base. The resulting tosylate can then undergo nucleophilic substitution with sodium azide (B81097) to yield (S)-5-(azidomethyl)pyrrolidin-2-one. Subsequent reduction of the azide, commonly achieved through catalytic hydrogenation using a palladium catalyst, affords the target molecule, this compound.

A similar strategy involves the use of phthalimide (B116566) as the nitrogen nucleophile. The tosylate of L-pyroglutaminol can be reacted with potassium phthalimide to give (S)-5-(phthalimidomethyl)pyrrolidin-2-one. The phthalimide protecting group can then be removed using hydrazine (B178648) hydrate (B1144303) (the Gabriel synthesis) to yield the final product.

Synthetic Routes from Pyroglutaminol

(S)-5-(hydroxymethyl)pyrrolidin-2-one (L-pyroglutaminol) is a direct derivative of L-pyroglutamic acid and serves as a key intermediate in the synthesis of this compound. nih.gov The synthetic strategies from pyroglutaminol focus on the conversion of the primary alcohol to the aminomethyl group.

One common approach involves the activation of the hydroxyl group. For example, pyroglutaminol can be converted to its corresponding tosylate, (S)-5-(tosyloxymethyl)pyrrolidin-2-one, by reaction with p-toluenesulfonyl chloride in a suitable solvent like pyridine (B92270). mdpi.org This tosylate is a versatile intermediate for nucleophilic substitution reactions.

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | p-Toluenesulfonyl chloride, Pyridine | (S)-5-(Tosyloxymethyl)pyrrolidin-2-one | 80 |

| 2 | Sodium azide, DMF | (S)-5-(Azidomethyl)pyrrolidin-2-one | - |

| 3 | H₂, Pd/C, Methanol (B129727) | This compound | - |

Data for the tosylation step is derived from a similar synthesis. mdpi.org Yields for the subsequent steps are not explicitly available in the provided search results but represent a standard synthetic transformation.

An alternative to the azide route is the use of the Mitsunobu reaction on a protected form of pyroglutaminol, which is discussed in more detail in section 2.2.1.

De Novo Asymmetric Synthesis

De novo asymmetric synthesis involves the construction of the chiral molecule from achiral starting materials, where the chirality is introduced during the reaction sequence using a chiral catalyst or auxiliary.

Mitsunobu Reaction in Stereoselective Construction of Pyrrolidin-2-ones

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, importantly for this synthesis, protected amines, with inversion of configuration. nih.gov In the context of synthesizing this compound, the Mitsunobu reaction can be employed to convert the hydroxyl group of (S)-pyroglutaminol into a protected amino group in a single step with retention of stereochemistry at the C5 position, as the reaction center is the hydroxyl's oxygen atom.

A typical procedure would involve reacting N-protected (S)-pyroglutaminol with a nitrogen nucleophile such as phthalimide in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org The resulting (S)-5-(phthalimidomethyl)pyrrolidin-2-one can then be deprotected, for instance with hydrazine, to yield the desired primary amine.

| Reactant 1 | Reactant 2 | Reagents | Product |

| N-Boc-(S)-pyroglutaminol | Phthalimide | PPh₃, DIAD | N-Boc-(S)-5-(phthalimidomethyl)pyrrolidin-2-one |

| N-Boc-(S)-pyroglutaminol | Hydrazoic acid (HN₃) | PPh₃, DIAD | N-Boc-(S)-5-(azidomethyl)pyrrolidin-2-one |

This table represents a plausible application of the Mitsunobu reaction based on general principles and its use in similar systems. beilstein-journals.orgdntb.gov.ua

The use of hydrazoic acid (generated in situ) as the nucleophile in a Mitsunobu reaction would lead to the formation of (S)-5-(azidomethyl)pyrrolidin-2-one, which can then be reduced to the target amine. This approach offers a direct route to introduce the nitrogen functionality with the correct stereochemistry.

Strategies Involving Mannich and Cope Elimination Reactions

The Cope elimination is a syn-elimination reaction of an N-oxide to form an alkene and a hydroxylamine. While a useful reaction in organic synthesis, its application to the direct synthesis of this compound is not apparent, as it is primarily a reaction for the formation of carbon-carbon double bonds.

Improved and Scalable Synthetic Methods

The development of improved and scalable synthetic methods for this compound is of significant interest due to its use as a pharmaceutical intermediate. Scalability requires consideration of factors such as cost of reagents, reaction efficiency, safety, and ease of purification.

One approach to a scalable synthesis is the optimization of the chiral pool-based routes from L-pyroglutamic acid or L-pyroglutaminol. This could involve the use of more cost-effective reagents, solvent minimization, and the development of robust purification procedures that avoid chromatography. For example, the conversion of the tosylate of pyroglutaminol to the aminomethyl derivative could be optimized for large-scale production by carefully controlling reaction conditions and using crystallization for purification.

The synthesis of Levetiracetam, a drug that contains a related chiral amide, often starts from (S)-2-aminobutanamide. The industrial-scale syntheses of this intermediate can provide insights into scalable methods for producing chiral amino amides. newdrugapprovals.orggoogle.comtandfonline.comgoogle.com These methods often employ enzymatic resolutions or asymmetric hydrogenations to establish the key stereocenter, followed by efficient amidation reactions. While not directly applicable to the synthesis of the pyrrolidinone ring in the target molecule, the principles of scalable asymmetric synthesis and purification are relevant.

Development of Reagent- and Solvent-Free Approaches

In recent years, there has been a significant push towards developing synthetic methods that minimize or eliminate the use of hazardous reagents and solvents. One-pot syntheses and solvent-free conditions are at the forefront of these green chemistry initiatives. For instance, the synthesis of N-methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA), a related precursor, has been achieved in a one-pot procedure using methanol as a methylating agent and a catalytic amount of an ammonium (B1175870) halide salt, achieving over 90% selectivity. rsc.org While not directly for the title compound, this demonstrates the feasibility of one-pot cyclization and modification.

Solvent-free conditions have been explored for related reactions. For example, the enantioselective direct aldol (B89426) reaction, a key C-C bond-forming reaction, has been successfully carried out under solvent- and additive-free conditions using prolinamide-derived catalysts. arkat-usa.org Although this applies to a different transformation, it highlights the potential of eliminating bulk solvents in syntheses involving pyrrolidine (B122466) scaffolds.

Optimization for Efficiency and Reduced Reaction Stages

Efficiency in chemical synthesis is often enhanced by reducing the number of reaction steps and optimizing reaction conditions. One-pot syntheses are a prime example of this strategy. A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones has been developed from donor-acceptor cyclopropanes and primary amines. mdpi.com This method involves a Lewis acid-catalyzed ring-opening, followed by in situ lactamization and dealkoxycarbonylation, effectively combining multiple transformations in a single vessel. mdpi.com

The synthesis of 2-pyrrolidone itself from glutamic acid, the natural precursor to this compound, has been optimized. One approach involves the cyclization of glutamic acid to pyroglutamic acid, followed by a one-pot conversion to 2-pyrrolidone using a Ru/Al2O3 catalyst under hydrogen pressure, achieving a high yield of 62.6%. shokubai.org Another efficient one-pot process combines the cyclization of γ-aminobutyric acid with its methylation to produce N-methylpyrrolidone. rsc.org These examples showcase the potential for streamlined syntheses of pyrrolidin-2-one derivatives.

A one-pot synthesis of N-substituted pyrrolidin-2-ones can also be achieved through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C), which facilitates dehydration and cyclization of the intermediate hydroxyl butyl amide.

| Starting Material | Product | Key Features of the Method |

| Donor-acceptor cyclopropanes and primary amines | 1,5-Substituted pyrrolidin-2-ones | One-pot, Lewis acid-catalyzed, in situ lactamization and dealkoxycarbonylation. mdpi.com |

| Glutamic acid | 2-Pyrrolidone | One-pot conversion from pyroglutamic acid using Ru/Al2O3 catalyst. shokubai.org |

| γ-Aminobutyric acid (GABA) | N-Methylpyrrolidone (NMP) | One-pot cyclization and methylation. rsc.org |

| Primary amines and γ-butyrolactone (GBL) | N-Substituted pyrrolidin-2-ones | High-temperature condensation. |

Derivatization Reactions for Structural Modification

The primary amino group and the lactam nitrogen of this compound offer versatile handles for structural modifications, enabling the synthesis of a wide array of derivatives.

N-Derivatization Strategies of Pyrrolidin-2-ones

The nitrogen atom of the pyrrolidin-2-one ring can be readily functionalized through various N-derivatization strategies, such as N-alkylation and N-arylation.

N-alkylation can be achieved by reacting pyrrolidin-2-one with an alkyl halide. A more advanced method involves the N-alkylation of the cyclic imidate of pyrrolidin-2-one, prepared by reacting it with dimethyl sulfate, with phenacyl bromides to yield N-substituted lactams. arkat-usa.org

N-arylation of pyrrolidin-2-ones has been accomplished using copper-catalyzed cross-coupling reactions. For instance, the reaction of 2-pyrrolidone with aryl iodides in the presence of a copper(I) iodide (CuI) catalyst, a suitable ligand such as (S)-N-methylpyrrolidine-2-carboxylate, and a base like potassium phosphate (B84403) (K3PO4) in a solvent like DMF affords N-aryl-pyrrolidin-2-ones in good yields. nih.govsemanticscholar.org

| Derivatization Strategy | Reagents and Conditions | Product Type |

| N-Alkylation | Alkylation of the cyclic imidate with phenacyl bromides. arkat-usa.org | N-Phenacylpyrrolidin-2-ones |

| N-Arylation | CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4, DMF, 110°C with aryl iodides. nih.govsemanticscholar.org | N-Aryl-pyrrolidin-2-ones |

Synthesis of Substituted Aminomethyl Pyrrolidin-2-one Analogues

The synthesis of analogues of this compound can be achieved by introducing substituents on the pyrrolidine ring or by modifying the aminomethyl side chain. A variety of substituted pyrrolidin-2-ones can be synthesized through multicomponent reactions. For example, 1,4,5-trisubstituted pyrrolidine-2,3-diones can be prepared from ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline, followed by reaction with aliphatic amines. nih.gov

The synthesis of 1-aminomethyl-2-pyrrolidinones has been reported through the reaction of pyrrolidin-2-ones with formaldehyde (B43269) and chlorotrimethylsilane (B32843) to give an intermediate 1-chloromethylpyrrolidin-2-one, which is then reacted with primary or secondary amines. rsc.org Furthermore, a method for synthesizing 2-aminomethyl and 3-amino pyrrolidines involves the proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination. researchgate.net

Formation of Sulfonamides and Benzamides

The primary amino group of this compound is a key site for derivatization, readily forming sulfonamides and benzamides.

Sulfonamides are typically synthesized by reacting a primary amine with a sulfonyl chloride in the presence of a base like pyridine to neutralize the generated HCl. wikipedia.org This classic method is widely applicable. A more recent, one-pot method for sulfonamide synthesis involves the reaction of amine-derived sulfonate salts with cyanuric chloride and triethylamine (B128534) in acetonitrile. organic-chemistry.org

Benzamides are commonly formed through the reaction of a primary amine with a benzoyl chloride. slideshare.net An alternative approach is the direct condensation of carboxylic acids and amines. researchgate.net For instance, derivatives of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) have been successfully converted to their corresponding benzenesulfonamides and benzamides. The synthesis of benzenesulfonamides was achieved by reacting the amine with an aryl sulfonyl chloride in pyridine. researchgate.net

| Derivative Type | General Synthetic Method | Reagents |

| Sulfonamide | Reaction of a primary amine with a sulfonyl chloride. wikipedia.org | Amine, Sulfonyl Chloride, Pyridine |

| Sulfonamide | One-pot reaction of amine-derived sulfonate salts. organic-chemistry.org | Amine-derived sulfonate salt, Cyanuric chloride, Triethylamine |

| Benzamide | Reaction of a primary amine with a benzoyl chloride. slideshare.net | Amine, Benzoyl Chloride |

| Benzamide | Direct condensation of a carboxylic acid and an amine. researchgate.net | Carboxylic Acid, Amine, Condensing Agent |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (S)-5-(Aminomethyl)pyrrolidin-2-one. hyphadiscovery.comslideshare.net It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the compound's connectivity and stereochemistry. hyphadiscovery.comslideshare.net

Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are indispensable for confirming the specific arrangement of atoms within the molecule, a concept known as regioisomerism. oxinst.com In the context of synthesizing or analyzing this compound, it is crucial to differentiate it from other possible isomers.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the protons on the pyrrolidinone ring, the aminomethyl group, and the amide proton. The chemical shifts (δ) and coupling constants (J) of these signals are unique to this specific regioisomer. For instance, the protons of the aminomethyl group (CH₂) would appear as a distinct signal, and its coupling to the adjacent chiral center would provide further structural confirmation.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum where each unique carbon atom gives a single peak. oxinst.compsu.edu This technique is particularly powerful for distinguishing between regioisomers, as the chemical shift of each carbon is highly sensitive to its local electronic environment. oxinst.commdpi.com For this compound, the carbonyl carbon of the lactam ring would have a characteristic chemical shift in the downfield region of the spectrum (around 170-180 ppm). The carbons of the pyrrolidinone ring and the aminomethyl group would also have specific chemical shifts, allowing for unambiguous identification and differentiation from other isomers where the aminomethyl group might be attached to a different position on the ring. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further link the proton and carbon signals, providing definitive evidence for the compound's structure. hyphadiscovery.comoxinst.com

Table 1: Representative NMR Data for Pyrrolidine (B122466) Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 1.5 - 4.0 | Multiplet | Protons on the pyrrolidinone ring and aminomethyl group. |

| ¹H | 6.0 - 8.0 | Broad Singlet | Amide (N-H) proton. |

| ¹³C | 20 - 60 | - | Aliphatic carbons of the pyrrolidinone ring and aminomethyl group. |

| ¹³C | ~175 | - | Carbonyl carbon of the lactam ring. |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity. This technique ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise molecular weight, which can be compared to the calculated theoretical mass of the compound (C₅H₁₀N₂O).

High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, often to within a few parts per million (ppm), which helps to confirm the elemental composition of the molecule. In addition to the molecular ion peak, mass spectrometry can also reveal the presence of impurities or degradation products, as they will appear as additional peaks in the spectrum. Fragmentation patterns, generated by breaking the molecule apart within the mass spectrometer, can also provide valuable structural information that complements NMR data.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O | nih.gov |

| Molecular Weight | 114.15 g/mol | nih.gov |

| Exact Mass | 114.079312947 Da | nih.gov |

Data sourced from PubChem.

Chromatographic Techniques for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, which is the relative amount of the desired (S)-enantiomer compared to its mirror image, the (R)-enantiomer. Chiral chromatography is the primary method used for this purpose. hplc.eu

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. yakhak.org For the separation of enantiomers, a special type of HPLC column known as a chiral stationary phase (CSP) is employed. hplc.eunih.gov These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and, thus, their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. yakhak.orgscience.gov The choice of the specific CSP and the mobile phase composition are critical for achieving good separation (resolution) between the (S) and (R) enantiomers of 5-(aminomethyl)pyrrolidin-2-one.

To improve the detection and separation of this compound by HPLC, a technique called pre-column derivatization is often used. nih.govactascientific.com This involves reacting the analyte with a derivatizing agent before it is injected into the HPLC system. actascientific.com This process can enhance the detectability of the compound, particularly for detectors like UV-Vis or fluorescence detectors, by introducing a chromophore or fluorophore into the molecule. creative-proteomics.comresearchgate.net

For primary amines like this compound, common derivatizing agents include phenyl isothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA). actascientific.comresearchgate.net The resulting derivatives often exhibit improved chromatographic properties and can be more easily separated on a chiral stationary phase. This approach not only aids in the accurate quantification of the compound but also enhances the sensitivity of the enantiomeric purity determination. nih.gov

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies for Molecular Reactivity

DFT has proven to be a powerful tool for elucidating the electronic structure and reactivity of (S)-5-(aminomethyl)pyrrolidin-2-one. By calculating various molecular properties, researchers can predict how the molecule will behave in different chemical environments.

Energy Gap Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. biomedres.us The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides valuable information. A smaller gap suggests that the molecule is more likely to undergo chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov

Calculations for molecules with similar functional groups have shown that the HOMO-LUMO gap can be influenced by the presence of solvents. For instance, the energy gap of a molecule might be 4.40 eV in the gas phase and decrease to 4.30 eV in a solvent like DMSO, indicating increased reactivity. aimspress.com In general, a large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, while a small gap points to higher reactivity. biomedres.usaimspress.com This analysis is crucial for predicting how this compound will interact with other reagents.

Table 1: Representative HOMO-LUMO Energy Gaps from DFT Studies

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Neutral Molecule (Gas Phase) | - | - | 4.40 aimspress.com |

| Neutral Molecule (in DMSO) | - | - | 4.30 aimspress.com |

| Anion (Alpha Mode in Water) | - | - | 2.53 aimspress.com |

This table presents illustrative data from studies on similar molecules to demonstrate the concept of HOMO-LUMO gap analysis. Specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution on a molecule's surface. researchgate.net This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor). researchgate.net

For a molecule like this compound, the MEP would likely show a negative potential around the carbonyl oxygen atom and a positive potential near the amine and amide hydrogen atoms. This information is critical for understanding intermolecular interactions and predicting the sites of reaction. researchgate.netnih.gov

Solvent Effects and Continuum Models (e.g., IEFPCM)

The surrounding solvent can significantly influence a chemical reaction. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are employed in computational studies to account for these solvent effects. gaussian.comdntb.gov.ua The IEFPCM method models the solvent as a continuous dielectric medium, which allows for the calculation of molecular properties in a more realistic environment. gaussian.com

Studies have shown that solvent choice can alter the electronic properties of a molecule, including its dipole moment, polarizability, and hyperpolarizability. dntb.gov.ua For example, the dipole moment of a related compound was found to be highest in water compared to other solvents. dntb.gov.ua The IEFPCM model is also used to investigate how the solvent affects the stability of reactants, products, and transition states, thereby influencing reaction rates and pathways. dntb.gov.ua

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in unraveling the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can gain a detailed understanding of how the transformation occurs.

Thermodynamic and Kinetic Analysis of Reaction Pathways

Kinetic analysis involves the study of the reaction rate and the factors that influence it. By calculating the activation energy—the energy barrier that must be overcome for the reaction to proceed—researchers can predict how fast the reaction will occur. For example, in the synthesis of related pyrrolidin-2-ones, computational studies can help to understand the energetics of different synthetic routes, such as those involving the ring-opening of donor-acceptor cyclopropanes. nih.gov

Transition State Analysis and Intermediates

Identifying and characterizing transition states and intermediates is a cornerstone of mechanistic studies. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, while an intermediate is a more stable, but still short-lived, species that is formed and consumed during the reaction.

Computational tools allow for the precise location of transition state structures and the calculation of their energies. This information is crucial for understanding the step-by-step mechanism of a reaction. For instance, in reactions involving the formation of the pyrrolidinone ring, DFT calculations can help to elucidate the structure of the transition state for the key cyclization step. mdpi.com This knowledge can be used to design more efficient synthetic methods or to develop new catalysts for the reaction.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how the pyrrolidin-2-one scaffold can interact with various biological targets.

Research into pyrrolidin-2-one derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, demonstrates the utility of this approach. researchgate.net In one such study, a library of novel pyrrolidin-2-one derivatives was docked with AChE (PDB ID: 4EY7) using the Glide module. researchgate.net The results indicated a strong binding affinity, with some compounds showing higher docking scores than the established drug, donepezil. researchgate.net Molecular dynamics simulations further suggested that these compounds could form stable complexes with the enzyme. researchgate.net

Similarly, docking studies have been performed on other pyrrolidinone analogs to evaluate their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net The binding affinity of a pyrrolidinone derivative, MMK16, was evaluated against COX-2 and LOX-3 enzymes and compared to known anti-inflammatory compounds. The docking scores rationalize the biological activity, suggesting these compounds are potential dual LOX/COX inhibitors. researchgate.net

Table 1: Comparative Docking Scores of Pyrrolidin-2-one Derivatives against Acetylcholinesterase (AChE)

| Compound | Target | Docking Score |

|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | AChE | -18.59 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | AChE | -18.057 |

| Donepezil (Reference Drug) | AChE | -17.257 |

Table 2: Comparative Docking Scores of Pyrrolidinone Analog MMK16

| Compound | Target | XP GScore | Surflex-Dock Score |

|---|---|---|---|

| MMK16 | COX-2 | -7.38 | 5.56 |

| Aspirin (Reference) | COX-2 | -4.83 | 3.50 |

| MMK16 | LOX-3 | -5.69 | 4.50 |

| Caffeic Acid (Reference) | LOX-3 | -5.21 | 3.80 |

Conformational Analysis and Stereochemical Impact

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how its specific stereochemistry influences its physical properties and biological activity. For this compound, the spatial arrangement of the aminomethyl group relative to the pyrrolidinone ring is critical.

Quantum chemical calculations are a primary tool for this analysis. For instance, studies on pyrrolidin-2-one derivatives have utilized the AM1 quantum chemical procedure within the Gaussian 03 package to perform full geometry optimization and obtain their three-dimensional structures. nih.gov This process helps identify the most stable conformations, which are crucial for subsequent docking and QSAR studies. nih.gov

A direct physical property related to a molecule's 3D shape is its collision cross-section (CCS), which can be predicted computationally. For the parent compound, 5-(aminomethyl)pyrrolidin-2-one, predicted CCS values have been calculated for various adducts, providing insight into its size and shape in the gas phase. uni.lu The stereochemical configuration, such as the (S)-enantiomer, dictates the precise conformational preferences that underpin these properties and ultimately its interaction with chiral biological systems.

Table 3: Predicted Collision Cross-Section (CCS) Values for 5-(aminomethyl)pyrrolidin-2-one

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 115.08659 | 122.7 |

| [M+Na]+ | 137.06853 | 129.5 |

| [M-H]- | 113.07204 | 123.0 |

| [M+K]+ | 153.04247 | 127.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in understanding which molecular features are essential for activity and can be used to predict the potency of new, unsynthesized compounds. nih.gov

The pyrrolidin-2-one nucleus has been the subject of QSAR studies. In an investigation of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents, a QSAR model was developed for a set of 33 compounds. nih.gov The resulting model demonstrated strong predictive power, with a correlation coefficient (R) of 0.95, explaining up to 91% of the variance in antiarrhythmic activity. nih.gov The study identified that the activity of these compounds was primarily dependent on specific molecular descriptors (PCR and JGI4). nih.gov The robustness of the model was confirmed through rigorous validation tests, including leave-one-out (LOO), leave-many-out (LMO), external test sets, and Y-scrambling. nih.gov

Table 4: Summary of QSAR Model for Pyrrolidin-2-one Antiarrhythmic Agents

| Parameter | Value/Description |

|---|---|

| Number of Compounds | 33 |

| Correlation Coefficient (R) | 0.95 |

| Explained Variance (R²) | 0.91 (91%) |

| Key Descriptors | PCR, JGI4 |

| Validation Methods | LOO, LMO, External Test, Y-scrambling |

Applications As Chiral Building Blocks and Ligands in Asymmetric Catalysis

Organocatalysis with Pyrrolidine-Based Scaffolds

The pyrrolidine (B122466) motif is a cornerstone of modern organocatalysis, with (S)-5-(aminomethyl)pyrrolidin-2-one serving as a key structural element in the design of efficient catalysts. nih.gov These catalysts operate through the formation of chiral enamines or other reactive intermediates, guiding the stereochemical outcome of various carbon-carbon bond-forming reactions.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction, a powerful tool for constructing chiral β-hydroxy carbonyl compounds, has been a significant area of application for organocatalysts derived from pyrrolidine scaffolds. While direct use of this compound in this context is less documented, the broader family of pyrrolidine-based catalysts, particularly those derived from proline, have been extensively studied. nih.gov These catalysts facilitate the reaction between a ketone and an aldehyde, leading to the formation of aldol products with high enantioselectivity. The pyrrolidine nitrogen plays a crucial role in forming a chiral enamine intermediate with the ketone, which then attacks the aldehyde in a stereocontrolled manner. The development of bifunctional catalysts, incorporating hydrogen-bond donors alongside the pyrrolidine unit, has further enhanced the efficiency and selectivity of these reactions. nih.gov

Asymmetric Michael Addition Reactions

Pyrrolidine-based organocatalysts have also been successfully employed in asymmetric Michael addition reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Catalysts incorporating the pyrrolidine framework have been shown to effectively promote the addition of aldehydes and ketones to nitroalkenes. researchgate.netscilit.com The mechanism typically involves the formation of a chiral enamine from the catalyst and the carbonyl compound, which then adds to the nitroalkene. The stereochemistry of the resulting product is dictated by the chiral environment created by the catalyst. C2-symmetric organocatalysts derived from (S)-2-aminomethylpyrrolidine have been specifically utilized for the asymmetric Michael addition of aliphatic aldehydes to nitroalkenes, yielding enantioenriched products. researchgate.net

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using a Pyrrolidine-Containing C2-Symmetric Organocatalyst

| Aldehyde | Nitroalkene | Enantiomeric Excess (ee) |

| Propanal | β-Nitrostyrene | up to 82% |

| Butanal | β-Nitrostyrene | up to 80% |

| Pentanal | β-Nitrostyrene | up to 78% |

Data sourced from studies on bifunctional C2-symmetric organocatalysts derived from chiral 1,2-diaminoethanes and (S)-2-aminomethylpyrrolidine. researchgate.net

Asymmetric Henry (Nitroaldol) Reactions

The asymmetric Henry, or nitroaldol, reaction provides a direct route to chiral β-nitro alcohols, which are versatile synthetic intermediates. Pyrrolidine-derived structures have been incorporated into ligands for metal-catalyzed Henry reactions. scilit.commdpi.com While organocatalytic versions using derivatives of this compound are an active area of research, the focus has often been on its use in metal complexes.

Role of Bifunctional Organocatalysts

A significant advancement in organocatalysis has been the development of bifunctional catalysts, which possess both a nucleophilic/electrophilic activating group (like the pyrrolidine nitrogen) and a second functional group capable of interacting with the substrate, often through hydrogen bonding. nih.gov This dual activation strategy enhances both the reactivity and stereoselectivity of the catalyzed reaction. For instance, incorporating a thiourea (B124793) or squaramide moiety onto a pyrrolidine scaffold introduces a hydrogen-bond donating group that can activate the electrophile, while the pyrrolidine nitrogen activates the nucleophile. nih.govresearchgate.net This synergistic effect leads to a more organized transition state and, consequently, higher enantioselectivity in reactions like Michael additions and aldol reactions. nih.gov

Chiral Ligands for Metal-Catalyzed Reactions

The aminomethylpyrrolidine structure is an excellent scaffold for the synthesis of chiral ligands for asymmetric metal catalysis. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Copper(II)-Catalyzed Reactions

This compound and its derivatives have been effectively used as chiral ligands in copper(II)-catalyzed reactions. The resulting copper complexes have demonstrated significant catalytic activity and enantioselectivity in various transformations.

A notable application is in the asymmetric Henry reaction. mdpi.com Chiral copper complexes formed from ligands derived from (S)-2-aminomethylpyrrolidine and salicylaldehydes have been shown to be effective catalysts for the addition of nitromethane (B149229) to aldehydes, producing chiral β-nitro alcohols with moderate to good enantioselectivities. mdpi.com The specific counter-anion associated with the copper complex can influence the reaction pathway, leading to either the desired β-nitro alcohol or its dehydration product, a nitroalkene. mdpi.com

Table 2: Enantioselective Copper(II)-Catalyzed Henry Reaction

| Aldehyde | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |

| Benzaldehyde | (S)-Cu complex | (R)-1-Phenyl-2-nitroethanol | up to 77% | up to 98% |

| 4-Chlorobenzaldehyde | (S)-Cu complex | (R)-1-(4-Chlorophenyl)-2-nitroethanol | up to 75% | up to 95% |

| 2-Naphthaldehyde | (S)-Cu complex | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | up to 72% | up to 92% |

Data represents findings from studies using a chiral copper complex based on (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde. mdpi.com

Furthermore, a cis-2-aminomethyl-5-phenylpyrrolidine, which can be synthesized from L-pyroglutamate, has been identified as a highly efficient chiral ligand for copper(II)-catalyzed Henry reactions, demonstrating excellent enantiocontrol. scilit.com This highlights the potential of modifying the basic this compound structure to fine-tune its catalytic properties.

Schiff Base Metal Complexes in Catalysis

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a critical class of ligands in coordination chemistry. Their metal complexes are widely investigated for their catalytic prowess in a multitude of organic transformations. chemijournal.comresearchgate.netnih.gov These complexes are valued for their structural diversity, stability, and the ability to fine-tune their steric and electronic properties, which in turn influences their catalytic activity. nih.govignited.in General applications of Schiff base metal complexes in catalysis include oxidation, reduction, polymerization, and various coupling reactions. chemijournal.commdpi.com

Development of Novel Catalytic Systems

The quest for more efficient, selective, and sustainable chemical processes has driven the development of novel catalytic systems. A key area of focus is the creation of catalysts that can be easily recovered and reused, minimizing waste and cost. This compound and its derivatives serve as valuable chiral building blocks in this endeavor.

Pyrrolidine-Based Chiral Ionic Liquids as Recyclable Catalysts

Chiral Ionic Liquids (CILs) have emerged as a promising class of compounds that combine the properties of ionic liquids—such as low vapor pressure and high thermal stability—with the ability to induce stereoselectivity in chemical reactions. researchgate.net These "green" solvents and catalysts are at the forefront of sustainable chemistry.

Research has demonstrated the successful development of novel pyrrolidine-based chiral ionic liquids that function as efficient and recyclable organocatalysts. Although starting directly from this compound is not explicitly detailed, closely related and commercially available precursors like (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate (also known as (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine) have been effectively utilized. nih.gov

In one notable study, a series of pyrrolidine-based chiral pyridinium (B92312) ionic liquids were synthesized from this Boc-protected precursor. These CILs proved to be highly efficient organocatalysts for asymmetric Michael addition reactions, specifically the addition of ketones to nitroolefins. The reactions proceeded with high yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity). The reusability of these catalysts is a key feature; for instance, one of the developed catalysts was recovered and reused for five cycles without a significant loss in its enantioselectivity. nih.gov

Table 1: Performance of Pyrrolidine-Based Chiral Ionic Liquid Catalysts in Asymmetric Michael Addition

| Catalyst | Starting Material | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|---|

| Thiourea-amine Bifunctional Catalyst | (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate | up to 99 | 98:2 | up to 96 | nih.gov |

| Thiohydantoin-based Catalyst | (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate | High | Good | High | nih.gov |

| Pyridinium Ionic Liquid | (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine | up to 100 | >99:1 | up to 99 | nih.gov |

Furthermore, researchers have designed other complex bifunctional organocatalysts starting from (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate. For example, a thiourea-amine bifunctional catalyst was synthesized and successfully applied to the asymmetric conjugate addition of ketones and aldehydes to nitroalkenes, achieving high diastereoselectivities (up to 98:2) and enantioselectivities (up to 96%). nih.gov Similarly, novel catalysts incorporating a thiohydantoin ring, derived from the same precursor, have also shown high performance in Michael reactions. nih.gov These examples underscore the immense potential of the this compound scaffold in the design of advanced, recyclable catalytic systems.

Advanced Research in Pharmaceutical and Bioactive Compound Synthesis

Intermediate in the Synthesis of Biologically Active Compounds

(S)-5-(Aminomethyl)pyrrolidin-2-one serves as a crucial intermediate in the creation of a variety of biologically active compounds. The pyrrolidine (B122466) scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and effects on the central nervous system. nih.govnih.gov The inherent chirality and functional groups of this compound make it an invaluable starting material for stereoselective syntheses.

The pyrrolidin-2-one core, also known as a γ-lactam, is a structural motif found in numerous pharmaceutical agents. wikipedia.org The presence of the aminomethyl group at the chiral C5 position allows for diverse chemical modifications, enabling the construction of libraries of compounds for screening and development. For instance, derivatives of this intermediate are explored for their potential as monoamine uptake inhibitors, demonstrating the utility of this scaffold in developing treatments for neurological and psychiatric disorders. nih.govnih.gov

Precursors for Natural Products and Bioactive Derivatives

The pyrrolidine ring is a core component of many natural alkaloids, such as nicotine (B1678760) and hygrine, and serves as a precursor in the synthesis of tropane (B1204802) alkaloids. mdpi.com While this compound itself is a synthetic building block, it is employed to generate derivatives that mimic or are based on natural product scaffolds. Its structure is related to proline, an amino acid found in numerous natural peptide hormones, including vasopressin and oxytocin. mdpi.com This relationship allows chemists to use it as a proline surrogate or a starting point for creating peptidomimetics—compounds that mimic the structure and function of peptides but with improved stability or oral bioavailability. The synthesis of pyrrolidine analogues of natural products like pochonicine, which are potent enzyme inhibitors, highlights the strategic importance of such precursors in developing new therapeutic agents. nih.gov

Application in Neurotransmitter Analog Synthesis

A significant application of pyrrolidine-containing compounds is in the development of agents that modulate neurotransmitter systems. Research has focused on the synthesis of pyrovalerone analogs, which are potent inhibitors of monoamine transporters for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET). nih.govnih.gov These transporters are crucial for regulating neurotransmitter concentrations in the synapse, and their inhibition is a key mechanism for treating conditions like depression, ADHD, and substance abuse.

The synthesis of these analogs often involves the pyrrolidine moiety as the key structural element interacting with the transporters. nih.gov Studies on a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs revealed that specific substitutions on the phenyl and pyrrolidine rings could yield highly selective inhibitors of DAT and NET with minimal impact on the serotonin (B10506) transporter (SERT). nih.gov The stereochemistry of the molecule is often critical, with the (S)-enantiomer frequently demonstrating higher biological activity. nih.govnih.gov

Table 1: Biological Activity of a Representative Pyrovalerone Analog

Contribution to Peptide-Based Drug Development

Peptides are crucial as therapeutic agents, but their use can be limited by poor stability and bioavailability. nih.govnih.gov The incorporation of non-natural amino acids or peptide mimics is a common strategy to overcome these limitations. The pyrrolidin-2-one structure within this compound can be considered a cyclic analog of a dipeptide unit or a constrained glutamic acid derivative.

This structural feature is valuable in the design of peptidomimetics. By incorporating this rigid scaffold into a peptide backbone, researchers can enforce a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. nih.gov The aminomethyl group provides a point for peptide bond formation, allowing for its integration into a peptide sequence using standard solid-phase or solution-phase synthesis techniques. This approach contributes to the development of more robust and effective peptide-based drugs.

Exploration in Targeted Drug Delivery Systems

A sophisticated application of this compound and related structures is in the design of self-immolative (SI) spacers for targeted drug delivery. nih.gov SI spacers are chemical linkers that connect a drug to a targeting moiety (like an antibody) in a prodrug formulation. After a specific trigger, such as an enzyme at a disease site, cleaves a part of the spacer, the remaining structure undergoes a rapid, spontaneous chemical breakdown to release the active drug. nih.govrsc.org

Pyrrolidine-based spacers have been shown to be exceptionally efficient. Specifically, a spacer derived from (S)-2-(aminomethyl)pyrrolidine, a closely related structure, can release drugs through a fast intramolecular cyclization mechanism. nih.gov This cyclization is significantly faster than that of commonly used p-aminobenzylcarbamate (PABC) spacers, leading to more efficient drug activation. nih.govunimi.it The mechanism involves the formation of a stable cyclic urea (B33335) and the release of the drug molecule. This rapid and efficient release is crucial for maximizing the therapeutic effect of prodrugs, particularly in cancer therapy where targeted activation is paramount. nih.gov Research has shown that engineering these pyrrolidine-carbamate spacers, for instance by adding a tertiary amine handle, can further accelerate the cyclization and drug release process. nih.gov

Table 2: Comparison of Self-Immolative Spacer Characteristics

| Spacer Type | Release Mechanism | Key Advantage | Application |

|---|---|---|---|

| Pyrrolidine-Carbamate | Intramolecular Cyclization | Fast and efficient drug release kinetics. nih.gov | Anticancer prodrugs. nih.govunimi.it |

| p-Aminobenzylcarbamate (PABC) | 1,6-Elimination | Well-established and widely used. | Antibody-drug conjugates. |

This table provides a simplified comparison of spacer types used in prodrug design.

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Continuous Processing

The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. While specific research on the integration of (S)-5-(Aminomethyl)pyrrolidin-2-one with flow chemistry is still emerging, the broader field of 2-pyrrolidone synthesis is seeing a shift towards these technologies. Industrial production of 2-pyrrolidone often involves the ammonolysis of γ-butyrolactone in a liquid phase within a tubular reactor, a continuous process that highlights the feasibility and benefits of flow chemistry. chemicalbook.com This reaction is typically conducted at high temperatures (250 to 290 °C) and pressures (8.0 to 16.0 MPa) and can be carried out without a catalyst. chemicalbook.com

Future research is expected to adapt and refine these continuous processing techniques for the synthesis of chiral derivatives like this compound. The development of such processes would not only streamline its production but also facilitate the synthesis of its derivatives, which are valuable in pharmaceuticals and materials science.

Novel Applications in Materials Science

The unique structural features of pyrrolidinone derivatives, including this compound, make them attractive candidates for the development of advanced materials. The parent compound, 2-pyrrolidone, is a precursor to polymers like polyvinylpyrrolidone (B124986) (PVP) and polypyrrolidone, also known as nylon 4. chemicalbook.comatamanchemicals.com These polymers have potential applications as textile fibers, film-forming materials, and molding compounds. chemicalbook.com

The introduction of a chiral aminomethyl group, as in this compound, opens up possibilities for creating functionalized polymers with specific properties. For instance, pyrrolidine-based chiral porous polymers have been synthesized and demonstrated as effective heterogeneous organocatalysts in aqueous media. rsc.org These materials exhibit high stability, inherent porosity, and uniformly distributed catalytic sites, making them ideal for asymmetric synthesis. rsc.org

Furthermore, derivatives of 2-pyrrolidone are used in various industrial applications, such as in inkjet cartridges, as plasticizers for acrylic emulsions, and in coating products. atamanchemicals.com The chirality and reactive amine group of this compound could be leveraged to design novel polymers and materials with tailored optical, catalytic, or binding properties for use in specialized coatings, sensors, or chiral separation media.

Further Computational Modeling for Predictive Design

Computational modeling, including Density Functional Theory (DFT) and molecular docking simulations, is becoming an indispensable tool in the predictive design of new molecules and materials. nih.govnih.gov In the context of pyrrolidinone derivatives, computational studies have been employed to understand reaction mechanisms, predict biological activity, and design novel compounds with desired properties.

For example, DFT calculations have been used to analyze the structure of water in poly(N-vinyl-2-pyrrolidone) (PVP), providing insights into the material's biocompatibility. nih.gov Molecular docking simulations have been instrumental in the design of pyrrolidine (B122466) derivatives as inhibitors for biological targets like the Mcl-1 protein and neuraminidase, which are relevant in cancer and influenza therapies, respectively. nih.govnih.gov

Future computational work on this compound could focus on several key areas:

Predicting Polymer Properties: Modeling the polymerization of this compound and its derivatives to predict the structural and functional properties of the resulting polymers.

Designing Novel Catalysts: Using computational methods to design new chiral catalysts based on the this compound scaffold for various asymmetric transformations.

Structure-Activity Relationship (SAR) Studies: Expanding on existing SAR studies to design more potent and selective biologically active molecules by exploring modifications to the pyrrolidinone core. nih.gov

The following table summarizes recent applications of computational modeling in the study of pyrrolidinone derivatives:

| Pyrrolidinone Derivative Studied | Computational Method | Application | Reference |

| Poly(N-vinyl-2-pyrrolidone) | Density Functional Theory (DFT) | Understanding water structure and biocompatibility | nih.gov |

| Various Pyrrolidine Derivatives | Molecular Docking | Design of Mcl-1 protein inhibitors for cancer therapy | nih.gov |

| Various Pyrrolidine Derivatives | Molecular Modeling | Design of neuraminidase inhibitors for influenza treatment | nih.gov |

| 1H-Pyrrolo[3,2-c]quinoline series | Molecular Dynamics (MD) | Analyzing ligand-receptor interactions for 5-HT6R and D3R | nih.gov |

Development of Sustainable and Green Synthesis Routes

The development of environmentally friendly and sustainable synthetic methods is a major focus in modern chemistry. For pyrrolidinone derivatives, research is actively exploring greener alternatives to traditional synthetic routes. These efforts often involve the use of eco-friendly solvents, catalysts, and reaction conditions.

One promising approach is the use of multicomponent reactions (MCRs) in green solvents like ethanol. vjol.info.vn MCRs offer several advantages, including simplicity, the use of readily available starting materials, and reduced waste generation. vjol.info.vn For instance, the synthesis of substituted 3-pyrroline-2-ones has been achieved using citric acid as a green additive in ethanol, a method that is efficient and avoids harmful organic reagents. vjol.info.vnrsc.org Ultrasound irradiation has also been employed to promote these reactions, leading to shorter reaction times and excellent yields. rsc.org

Another avenue for green synthesis is the use of biocatalysis. Researchers have proposed a two-step enzymatic process for the biosynthesis of 2-pyrrolidone from glutamate (B1630785), which offers a cheaper and more environmentally friendly alternative to conventional chemical synthesis. researchgate.net This involves the decarboxylation of glutamate to γ-aminobutyrate (GABA), followed by enzymatic cyclization. researchgate.net

Future research will likely focus on applying these green principles to the synthesis of this compound. This could involve developing enantioselective MCRs or identifying suitable enzymes for its biocatalytic production. The development of such sustainable routes will be crucial for the large-scale and environmentally responsible production of this important chiral building block.

The table below highlights some of the green chemistry approaches being explored for the synthesis of pyrrolidinone derivatives:

| Green Chemistry Approach | Key Features | Application | Reference |

| Multicomponent Reactions | Use of eco-friendly solvents (e.g., ethanol), simple procedures, low-cost materials. | Synthesis of 2-pyrrolidinone (B116388) and 3-pyrroline-2-one (B142641) derivatives. | vjol.info.vn |

| Green Additives | Utilization of citric acid as a catalyst. | Synthesis of substituted 3-pyrroline-2-ones. | vjol.info.vn |

| Biocatalysis | Enzymatic conversion from renewable feedstocks like glutamate. | Biosynthesis of 2-pyrrolidone. | researchgate.net |

| Ultrasound Irradiation | Accelerated reaction times and high yields. | Synthesis of substituted 3-pyrrolin-2-ones. | rsc.org |

Q & A

Q. What are the standard synthetic routes for (S)-5-(Aminomethyl)pyrrolidin-2-one, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves functionalizing pyrrolidin-2-one precursors. A common approach is the reduction and acylation of pyroglutamic acid derivatives. For example:

- Step 1: Reduce pyroglutamic acid to the corresponding alcohol.

- Step 2: Protect the hydroxyl group using tosyl chloride in chloroform with 4-dimethylaminopyridine (DMAP) to form intermediates like 5-(tosyloxymethyl)pyrrolidin-2-one .

- Step 3: Substitute the tosyl group with an aminomethyl moiety using sodium cyanide in hot dimethylformamide (DMF) .

- Stereochemical Control: Chiral starting materials (e.g., (S)-pyroglutamic acid) or chiral catalysts (e.g., tert-butyldimethylsilyl protecting groups) ensure enantiomeric purity. Confirm stereochemistry via polarimetry or chiral HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify structural integrity. Key signals include the pyrrolidinone carbonyl (~175 ppm in -NMR) and aminomethyl protons (~2.5–3.0 ppm in -NMR) .

- Infrared (IR) Spectroscopy: Confirm the presence of carbonyl (C=O stretch at ~1700 cm) and amine (N–H stretch at ~3300 cm) groups .

- Mass Spectrometry (MS): High-resolution MS (e.g., JEOL JMS-D 300) validates molecular weight (e.g., m/z = 114.1 for the base structure) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- First Aid:

- Skin Contact: Wash with soap/water; seek medical attention for irritation .

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Spill Management: Absorb with sand/vermiculite, transfer to labeled containers, and dispose via authorized waste channels .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates .

- Catalysis: Introduce phase-transfer catalysts (e.g., triethylamine) to improve cyanide ion availability in biphasic systems .

- Temperature Control: Maintain reactions at 50–80°C to balance reactivity and by-product formation .

- Purification: Employ column chromatography (silica gel, eluting with ethyl acetate/methanol) to isolate high-purity products (>95%) .

Q. How should researchers resolve contradictions in spectral data for structurally similar pyrrolidin-2-one derivatives?

Methodological Answer:

Q. What role does this compound play in synthesizing bioactive compounds?

Methodological Answer:

Q. How can environmental hazards be mitigated during large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.